molecular formula C25H33NO B027253 Aurachin D CAS No. 108354-13-8

Aurachin D

Cat. No.: B027253
CAS No.: 108354-13-8
M. Wt: 363.5 g/mol
InChI Key: JHMLNOXMSHURLQ-YEFHWUCQSA-N
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Mechanism of Action

Mode of Action

Aurachin D interacts with its targets, the cytochrome bd oxidases, and inhibits their function . It acts in the vicinity of heme b-558 and prevents the oxidation of substrate quinols and the resulting electron transfer to heme b-558 .

Biochemical Pathways

The inhibition of cytochrome bd oxidases by this compound affects the electron transport chain, a crucial biochemical pathway in bacteria . This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and potentially leading to cell death .

Pharmacokinetics

It is known that the compound is produced biocatalytically from a quinolone precursor molecule with recombinant escherichia coli cells expressing the biosynthesis enzyme auaa . The expression of the auaA gene and the introduction of the mevalonate pathway into the production strain can improve the availability of farnesyl pyrophosphate, which is needed as a cosubstrate for the AuaA-catalyzed reaction .

Result of Action

The result of this compound’s action is the inhibition of the bacterial respiratory chain, which can lead to cell death . It has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis , and has potential as a treatment for infectious diseases caused by mycobacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the expression of the auaA gene, which is involved in the production of this compound, can be improved using a bicistronic design architecture . Additionally, the introduction of the mevalonate pathway into E. coli stimulates this compound production . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: Aurachin D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMLNOXMSHURLQ-YEFHWUCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318443
Record name Aurachin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-13-8
Record name Aurachin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurachin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurachin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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